molecular formula C16H20N2O4 B2387178 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide CAS No. 2034604-07-2

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2387178
CAS No.: 2034604-07-2
M. Wt: 304.346
InChI Key: BEWUUYUQTGBXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and an oxalamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed cross-coupling reactions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Oxalamide Group: The oxalamide group is formed by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the oxalamide group, converting it to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simple benzofuran ring without additional functional groups.

    2-Methoxyethylamine: Contains the 2-methoxyethyl group but lacks the benzofuran ring.

    Oxalamide: Contains the oxalamide group but lacks the benzofuran ring and propyl chain.

Uniqueness

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide is unique due to its combination of a benzofuran ring, a propyl chain, and an oxalamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-10-9-18-16(20)15(19)17-8-4-6-13-11-12-5-2-3-7-14(12)22-13/h2-3,5,7,11H,4,6,8-10H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWUUYUQTGBXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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